Cas no 2034302-90-2 (1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-(thiophen-3-yloxy)piperidine)

1-(3,4-Dihydro-2H-1-benzopyran-2-carbonyl)-4-(thiophen-3-yloxy)piperidine is a synthetic organic compound featuring a benzopyran scaffold linked to a piperidine moiety via a carbonyl group, with a thiophen-3-yloxy substituent. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or pharmacophore for targeting neurological or cardiovascular pathways. The benzopyran core is known for its bioactivity, while the thiophene and piperidine components may enhance binding affinity or metabolic stability. The compound’s modular design allows for further derivatization, making it valuable for structure-activity relationship studies. Its well-defined synthetic route ensures reproducibility for research applications.
1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-(thiophen-3-yloxy)piperidine structure
2034302-90-2 structure
Product Name:1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-(thiophen-3-yloxy)piperidine
CAS No:2034302-90-2
MF:C19H21NO3S
MW:343.439944028854
CID:5333284
Update Time:2025-05-20

1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-(thiophen-3-yloxy)piperidine Chemical and Physical Properties

Names and Identifiers

    • chroman-2-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone
    • 3,4-dihydro-2H-chromen-2-yl-(4-thiophen-3-yloxypiperidin-1-yl)methanone
    • 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-(thiophen-3-yloxy)piperidine
    • Inchi: 1S/C19H21NO3S/c21-19(18-6-5-14-3-1-2-4-17(14)23-18)20-10-7-15(8-11-20)22-16-9-12-24-13-16/h1-4,9,12-13,15,18H,5-8,10-11H2
    • InChI Key: LBJTZWWXLBUGOZ-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)OC1CCN(C(C2CCC3C=CC=CC=3O2)=O)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 438
  • XLogP3: 3.7
  • Topological Polar Surface Area: 67

1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-(thiophen-3-yloxy)piperidine Pricemore >>

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Additional information on 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-(thiophen-3-yloxy)piperidine

Comprehensive Overview of 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-(thiophen-3-yloxy)piperidine (CAS No. 2034302-90-2)

1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-(thiophen-3-yloxy)piperidine (CAS No. 2034302-90-2) is a novel synthetic compound with a unique molecular structure combining a benzopyran moiety and a piperidine ring linked via a carbonyl group, further functionalized with a thiophene-3-yloxy substituent. This compound has garnered significant attention in pharmaceutical research due to its potential as a scaffold for drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme modulators.

The structural complexity of 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-(thiophen-3-yloxy)piperidine offers multiple sites for chemical modification, making it a versatile intermediate for medicinal chemistry applications. Researchers are particularly interested in its potential interactions with G-protein-coupled receptors (GPCRs) and ion channels, which are critical targets for treating neurological disorders such as Parkinson's disease, epilepsy, and chronic pain. The presence of the thiophene ring enhances the compound's bioavailability and metabolic stability, addressing common challenges in drug development.

In recent years, the demand for piperidine derivatives and benzopyran-based compounds has surged due to their broad pharmacological activities. 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-(thiophen-3-yloxy)piperidine stands out for its balanced lipophilicity and hydrogen-bonding capacity, which are crucial for blood-brain barrier penetration—a key consideration in CNS drug design. Computational studies suggest this compound may exhibit selective binding affinity for serotonin or dopamine receptors, sparking further experimental validation.

The synthesis of CAS No. 2034302-90-2 typically involves multi-step organic reactions, including amidation and etherification processes, with careful optimization to achieve high yields and purity. Analytical characterization via NMR spectroscopy and high-resolution mass spectrometry (HRMS) confirms its structural integrity. Pharmaceutical companies and academic labs are actively exploring its derivatives as potential candidates for neuroprotective agents and anti-inflammatory drugs, aligning with current trends in precision medicine.

From a commercial perspective, 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-(thiophen-3-yloxy)piperidine is available in milligram to gram quantities for research purposes. Its patent landscape indicates growing intellectual property interest, particularly in combinatorial chemistry libraries. As the pharmaceutical industry shifts toward small-molecule therapeutics for complex diseases, this compound's role in hit-to-lead optimization pipelines is expected to expand significantly.

Environmental and safety assessments of CAS 2034302-90-2 classify it as a non-hazardous research chemical under standard handling conditions. However, proper laboratory precautions, including the use of personal protective equipment (PPE) and ventilation, are recommended during experimentation. Its stability profile suggests compatibility with common organic solvents, facilitating formulation studies.

Future research directions for 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-(thiophen-3-yloxy)piperidine may explore its structure-activity relationships (SAR) through systematic derivatization, particularly focusing on the thiophene and piperidine components. With increasing computational power and AI-driven drug discovery platforms, virtual screening of its analogs could accelerate the identification of promising clinical candidates. The compound's modular design also positions it as a valuable tool for chemical biology studies investigating protein-ligand interactions.

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